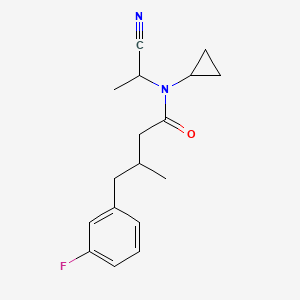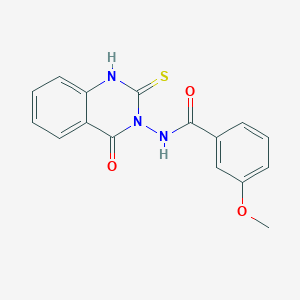![molecular formula C17H17N3O4S B2549497 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-16-9](/img/structure/B2549497.png)
3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Co-crystal Formation
The study by Gerhardt & Bolte (2015) focuses on the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone (CMP), revealing the formation of new pseudopolymorphs and co-crystals through in situ nucleophilic aromatic substitution reactions. This research highlights the ability of CMP to engage in hydrogen bonding and crystal packing, influenced by solvent molecules and coformers, thus shedding light on its potential for designing new molecular materials with tailored properties (Gerhardt & Bolte, 2015).
Electrochemical Behavior
David et al. (1995) examined the electrochemical behavior of a structurally related compound in protic medium, providing insights into the reductive and oxidative pathways that such compounds can undergo. This research has implications for understanding the electrochemical properties of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives, which can be applied in the development of electrochemical sensors or organic electronic devices (David et al., 1995).
Multicomponent Synthesis
The work by Alajarín et al. (2006) on the cycloaddition reactions of 2-aminothiazoles with dimethyl acetylenedicarboxylate to yield pyridinedicarboxylates demonstrates the versatility of 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives in synthetic chemistry. These findings contribute to the development of novel synthetic pathways for constructing complex heterocyclic compounds, which have wide applications in pharmaceuticals and agrochemicals (Alajarín et al., 2006).
Transition-Metal Complex Catalysis
Research by Vasen et al. (2000) into bifunctional arene−chromium−tricarbonyl complexes derived from (R)-phenylethanamine unveils the potential of using 3-Cyano-4,6-dimethyl-2-pyridinyl derivatives as ligands in catalysis. These complexes have shown promise in enantioselective hydrogenation, hydroamination, and allylic sulfonation reactions, highlighting their utility in asymmetric synthesis and catalysis (Vasen et al., 2000).
Eigenschaften
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 3-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-8-12(2)19-16(15(11)10-18)24-17(21)13-6-5-7-14(9-13)25(22,23)20(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBUDIUXBTWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
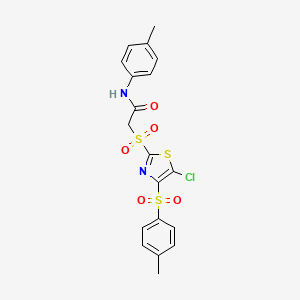
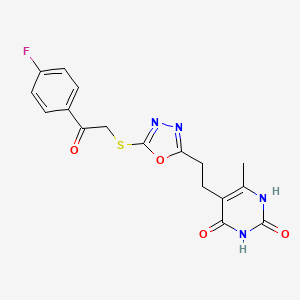
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)
![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)
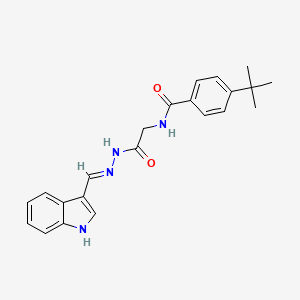
![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)
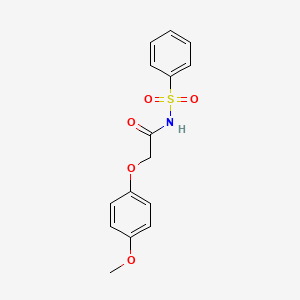
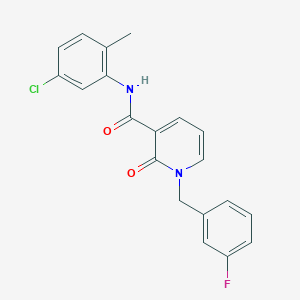
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)
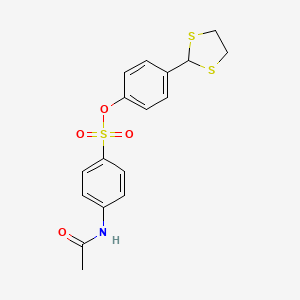
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)
